molecular formula C20H14F3NO B10810371 N-{[1,1'-biphenyl]-2-yl}-3-(trifluoromethyl)benzamide

N-{[1,1'-biphenyl]-2-yl}-3-(trifluoromethyl)benzamide

Cat. No.: B10810371
M. Wt: 341.3 g/mol
InChI Key: ONVLIWMADXOKKR-UHFFFAOYSA-N
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Description

N-{[1,1'-Biphenyl]-2-yl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a biphenyl moiety and a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the biphenyl scaffold contributes to hydrophobic interactions in biological systems.

Properties

Molecular Formula

C20H14F3NO

Molecular Weight

341.3 g/mol

IUPAC Name

N-(2-phenylphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)16-10-6-9-15(13-16)19(25)24-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,24,25)

InChI Key

ONVLIWMADXOKKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

N-{[1,1'-biphenyl]-2-yl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H14F3NOC_{20}H_{14}F_3NO. The presence of a trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Pharmacological Activity

Research indicates that benzamide derivatives, including this compound, exhibit a range of biological activities. The following properties have been noted:

  • Antitumor Activity : Several studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated potent inhibition against BCR-ABL kinase in cellular assays, with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways .
  • Antimicrobial Properties : Benzamide analogs have been studied for their antifungal and antibacterial activities. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to its structural components. Key findings from SAR studies include:

  • Trifluoromethyl Group : This moiety enhances the compound's lipophilicity and metabolic stability, which are critical for oral bioavailability and therapeutic efficacy .
  • Biphenyl Framework : The biphenyl structure has been associated with improved binding affinity to target proteins due to increased π-π stacking interactions .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

  • Inhibition of BCR-ABL Kinase : A study evaluated the compound's ability to inhibit BCR-ABL kinase in K562 leukemia cells. The results indicated an IC50 value of approximately 47 nM, suggesting significant potency against this target .
  • Antimicrobial Testing : A series of benzamide derivatives were tested against various fungal strains. The results showed that modifications in the benzamide structure could enhance antifungal activity, with some compounds exhibiting EC50 values below 10 µM .
  • Inflammatory Disease Models : In vivo models demonstrated that certain benzamide derivatives could reduce inflammation markers significantly compared to controls, indicating potential therapeutic applications in inflammatory diseases .

Data Tables

Compound NameTarget KinaseIC50 (nM)Biological Activity
This compoundBCR-ABL47Antitumor
Benzamide Derivative AFungal Strain X<10Antifungal
Benzamide Derivative BInflammatory Markers-Anti-inflammatory

Scientific Research Applications

Medicinal Chemistry

N-{[1,1'-biphenyl]-2-yl}-3-(trifluoromethyl)benzamide serves as a building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

  • Pharmacological Potential : Preliminary studies suggest that compounds with similar structures may exhibit activity against neurotransmitter receptors or metabolic enzymes. This opens avenues for developing therapeutic agents targeting specific diseases.

Agrochemicals

The compound's unique properties also make it a candidate for agrochemical applications. Its ability to modulate biological pathways can be exploited in designing new pesticides or herbicides that target specific plant or pest systems.

Research indicates that this compound may interact with various biological targets:

  • Binding Affinity : Initial interaction studies have shown potential binding to neurotransmitter receptors, which is crucial for understanding its mechanism of action.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, suggesting its role in regulating biochemical processes.

Case Study 1: Interaction with Receptors

A study investigated the binding affinity of this compound to G-protein coupled receptors (GPCRs). Results indicated that the compound binds selectively to certain receptor subtypes, which could lead to the development of new drugs targeting neurological disorders.

Case Study 2: Anticancer Properties

In vitro studies assessed the anticancer activity of this compound against various cancer cell lines. The findings demonstrated significant cytotoxic effects, particularly in breast cancer cells. This suggests potential for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Features Biological Activity Reference
2-Iodo-N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzamide Iodo at position 2, -CF₃ on biphenyl Synthesized via coupling of 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine with 2-iodobenzoic acid; characterized by ¹H/¹³C/¹⁹F NMR and HRMS. Not explicitly stated, but likely explored for medicinal applications.
N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)-4-(trifluoromethyl)benzamide (A13) Furan-3-yl on biphenyl, -CF₃ at position 4 Synthesized in 68% yield; confirmed by ¹H/¹³C NMR and MS ([M+H]⁺ = 384.1). Potential antiproliferative/cytotoxic agent (inferred from structural similarity).
N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) Methoxy and thiourea groups Exhibited 87.7% antioxidant inhibition in benzamide series. Antioxidant activity in CCl₄-challenged rats.
(S)-N-(1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide Bis(trifluoromethyl), phosphanyl, tert-butyl groups High molecular weight (733.76 g/mol); used in catalysis or as a ligand. Not explicitly stated, but steric effects likely influence reactivity.

Key Observations :

  • Trifluoromethyl Positioning: The -CF₃ group at position 3 (target compound) vs.
  • Heterocyclic Modifications : Furan (A13) or selenazole () substituents introduce polarity and influence bioavailability .
  • Bis(trifluoromethyl) Derivatives: Enhanced electron-withdrawing effects in ’s compound may improve metabolic stability compared to mono-CF₃ analogs .

Physicochemical Properties

  • Spectroscopic Characterization :
    • ¹⁹F NMR chemical shifts for -CF₃ groups range from δ -60 to -65 ppm, consistent across analogs () .
    • MS data (e.g., [M+H]⁺ = 384.1 for A13) confirm molecular weights and purity .
  • Thermal Stability : Melting points for benzamide derivatives typically range from 95–163°C, influenced by substituents (e.g., ’s 10a: m.p. >160°C) .

Stability and Reactivity

  • Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the benzamide ring, enhancing resistance to oxidative degradation .
  • Steric Hindrance : Bulky substituents (e.g., di-tert-butyl in ) may limit rotational freedom but improve target selectivity .

Preparation Methods

Acylation of Biphenyl-2-amine with 3-(Trifluoromethyl)benzoyl Chloride

The most direct method involves reacting biphenyl-2-amine with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Biphenyl-2-amine (1.0 equiv.) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).

  • 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv.) is added dropwise at 0–5°C, followed by triethylamine (2.0 equiv.) as a base.

  • The reaction proceeds at room temperature for 4–6 hours, yielding the crude product, which is purified via recrystallization (ethanol/water).

Data :

ParameterValue
Yield78–85%
Purity (HPLC)>98%
Reaction Time6 hours

Advantages :

  • High atom economy and minimal byproducts.

  • Compatible with industrial-scale production.

Limitations :

  • Requires strict moisture control due to acyl chloride sensitivity.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

This two-step approach constructs the biphenyl moiety before introducing the benzamide group.

Step 1 : Suzuki-Miyaura coupling of 2-bromobenzamide with phenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv.)

  • Solvent : Dioxane/water (4:1) at 90°C for 12 hours.

Step 2 : Acylation with 3-(trifluoromethyl)benzoyl chloride (as in Method 1).

Data :

ParameterValue
Overall Yield62–70%
Key Intermediate Purity95% (after column chromatography)

Advantages :

  • Enables modular synthesis with substituted biphenyls.

  • Tolerates electron-withdrawing groups on the boronic acid.

Limitations :

  • Multi-step process reduces overall efficiency.

Ullmann-Type Coupling for Direct Arylation

A palladium-catalyzed Ullmann reaction couples 3-(trifluoromethyl)benzamide with 2-iodobiphenyl.

Conditions :

  • Catalyst : CuI (10 mol%) and 1,10-phenanthroline (20 mol%)

  • Base : K₃PO₄ (3.0 equiv.)

  • Solvent : DMF at 110°C for 24 hours.

Data :

ParameterValue
Yield55–60%
Selectivity>90%

Advantages :

  • Avoids pre-functionalized amine intermediates.

  • Suitable for sterically hindered substrates.

Limitations :

  • Prolonged reaction time and high catalyst loading.

Microwave-Assisted One-Pot Synthesis

A streamlined protocol combines biphenyl formation and acylation in a single pot.

Procedure :

  • Biphenyl Synthesis :

    • 2-Bromoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), and SPhos ligand (4 mol%) in toluene/EtOH (3:1) at 120°C (microwave, 30 minutes).

  • In Situ Acylation :

    • Add 3-(trifluoromethyl)benzoyl chloride (1.1 equiv.) and DIPEA (2.0 equiv.) directly to the reaction mixture.

Data :

ParameterValue
Yield68–73%
Total Time2 hours

Advantages :

  • Rapid and energy-efficient.

  • Reduces purification steps.

Limitations :

  • Requires specialized microwave equipment.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Direct Acylation78–85%HighModerate
Suzuki-Miyaura62–70%ModerateLow
Ullmann Coupling55–60%LowHigh
Microwave-Assisted68–73%HighModerate

Key Observations :

  • Direct Acylation is optimal for industrial applications due to simplicity and high yield.

  • Microwave-Assisted Synthesis balances speed and yield but demands advanced infrastructure.

Optimization Strategies

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports reduce costs in Suzuki-Miyaura reactions.

  • Solvent-Free Acylation : Using molten 3-(trifluoromethyl)benzoyl chloride at 80°C improves atom economy.

  • Flow Chemistry : Continuous-flow systems enhance Ullmann coupling efficiency (yield: 72%, 8-hour runtime).

Quality Control and Characterization

  • Purity Assessment : HPLC with a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).

  • Structural Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 11H, Ar-H), 6.02 (s, 1H, NH).

    • HRMS : m/z calcd. for C₂₀H₁₅F₃N₂O: 374.12; found: 374.11 .

Q & A

Basic: What are the optimal synthetic routes for N-{[1,1'-biphenyl]-2-yl}-3-(trifluoromethyl)benzamide?

Answer:
The compound can be synthesized via acylation reactions using 3-(trifluoromethyl)benzoyl chloride and 2-aminobiphenyl under controlled conditions. Key steps include:

  • Acyl chloride activation : Reacting the acid chloride with the amine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions like imidazole formation .
  • Protonating agents : Use of triethylamine (TEA) as a base to scavenge HCl and drive the reaction to completion .
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) to isolate the product. Yield optimization (>75%) requires strict temperature control and inert atmosphere .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
A combination of analytical techniques is recommended:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O: 1.21 Å, C-N: 1.34 Å) to confirm the amide linkage and biphenyl conformation .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons in the biphenyl moiety appear as multiplet signals at δ 7.2–7.6 ppm, while the trifluoromethyl group (-CF₃) shows a singlet at δ 3.9–4.1 ppm .
    • ¹³C NMR : Carbonyl resonance at ~168 ppm confirms the benzamide backbone .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 451.1088) .

Advanced: What mechanistic insights explain competing reactions during synthesis (e.g., benzimidazole vs. amide formation)?

Answer:
Competing pathways arise from differences in leaving-group ability and reaction conditions :

  • Amide formation : Favored by acyl chlorides (good leaving groups) and low temperatures (0–25°C), which stabilize the tetrahedral intermediate .
  • Benzimidazole formation : Promoted by high temperatures (>80°C) and protonating agents (e.g., polyphosphoric acid), which facilitate cyclization via intramolecular nucleophilic attack .
  • Frontier orbital analysis : The HOMO of the amine (-9.2 eV) aligns better with the LUMO of the acyl chloride (-5.1 eV), favoring nucleophilic attack over alternative pathways .

Advanced: How do short C–H···F hydrogen bonds influence the crystal packing of trifluoromethyl benzamides?

Answer:
The trifluoromethyl group participates in C–H···F interactions (2.3–2.5 Å) that stabilize crystal lattices. Key findings:

  • Interaction energy : ~-2.9 kcal/mol (30–40% of traditional N–H···O bonds), with Coulombic contributions dominating .
  • Coexistence with strong H-bonds : Short F···H contacts occur alongside N–H···O bonds (6.0–8.0 kcal/mol), creating a layered packing motif .
  • Topological analysis : Atoms-in-molecules (AIM) theory confirms bond critical points (BCPs) for C–H···F, validating their role in crystal stability .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:
Contradictions often stem from assay-specific variables or impurity profiles . Methodological solutions include:

  • Dose-response profiling : Test the compound across a wide concentration range (nM–μM) to differentiate target-specific effects from off-target cytotoxicity .
  • Metabolic stability assays : Use liver microsomes (e.g., human CYP3A4) to assess whether metabolites (e.g., hydrolyzed benzamide) contribute to observed activity .
  • Purity validation : Employ HPLC-MS (≥98% purity) to rule out contaminants like unreacted biphenyl precursors .

Basic: What are the key reactivity patterns of the trifluoromethyl group in this compound?

Answer:
The -CF₃ group exhibits:

  • Electron-withdrawing effects : Deactivates the benzamide ring, directing electrophilic substitution to the meta position .
  • Hydrophobic interactions : Enhances membrane permeability (logP ~3.8) and metabolic stability in cellular assays .
  • Resistance to hydrolysis : Stable under physiological pH (pH 7.4, 37°C) due to strong C–F bonds .

Advanced: How can computational methods predict the compound’s interaction with biological targets (e.g., Bcl-2 proteins)?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to Bcl-2’s BH3 domain. Key interactions include:
    • π-Stacking between biphenyl and Phe101.
    • Hydrogen bonding between the amide carbonyl and Arg107 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • Free-energy calculations : MM-PBSA predicts ΔGbind of -9.8 kcal/mol, correlating with experimental IC50 values (~50 nM) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Binary mixtures : Ethanol/water (4:1) or acetone/hexane (1:3) yield high-purity crystals (≥99%) .
  • Temperature gradient : Slow cooling from 60°C to 4°C minimizes defects.
  • Crystal morphology : Plate-like crystals form in ethanol, while needles dominate in DCM/hexane .

Advanced: How does the biphenyl moiety influence photophysical properties?

Answer:

  • Extended conjugation : Biphenyl increases molar absorptivity (ε ~15,000 M⁻¹cm⁻¹ at 270 nm) .
  • Fluorescence quenching : The -CF₃ group reduces quantum yield (Φ <0.1) via heavy-atom effects .
  • TD-DFT calculations : Predict a singlet excited state (S1) at 3.2 eV, consistent with UV-vis data .

Advanced: What strategies mitigate racemization in asymmetric derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL to induce enantioselectivity during amide coupling (ee >90%) .
  • Low-temperature conditions : Perform reactions at -20°C to slow racemization kinetics .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (heptane/ethanol 9:1) .

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